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Compound of Interest

Compound Name: 6-Bromo-2-benzothiazolinone

Cat. No.: B1266275

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-benzothiazolinone is a heterocyclic organic compound that has emerged as a
valuable and versatile building block in modern organic synthesis. Its unique structural
features, including a reactive bromine atom and a modifiable nitrogen atom within the
benzothiazolinone core, make it an attractive starting material for the synthesis of a diverse
array of complex molecules. This guide provides a comprehensive overview of the chemical
properties, key synthetic transformations, and applications of 6-bromo-2-benzothiazolinone,
with a particular focus on its utility in the development of biologically active compounds.

Chemical and Physical Properties

6-Bromo-2-benzothiazolinone is a white to off-white crystalline powder. Its fundamental
properties are summarized in the table below.
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Property Value

CAS Number 62266-82-4

Molecular Formula C7H4BrNOS

Molecular Weight 230.08 g/mol

Melting Point 229-233 °C

Density 1.7496 g/cm?3 at 25°C[1]

Appearance White to off-white crystalline powder[2]
Solubility Moderately soluble in organic solvents
SMILES O=C1NC2=CC(Br)=CC=C2S1

inchl INChl=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-

7(10)9-5/h1-3H,(H,9,10)

Synthesis of 6-Bromo-2-benzothiazolinone

A common and efficient method for the synthesis of 6-bromo-2-benzothiazolinone involves

the bromination of 2-benzothiazolinone (also known as 2-hydroxybenzothiazole).

Experimental Protocol: Synthesis from 2-

Hydroxybenzothiazole

Materials:

Bromine (Br2)

Dichloromethane (DCM)

Ether

Procedure:

2-Hydroxybenzothiazole (3H-benzothiazol-2-one)
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 Dissolve 2-hydroxybenzothiazole (1 equivalent) in dichloromethane (DCM).

¢ Slowly add a solution of bromine (3 equivalents) in DCM dropwise to the stirred solution at
room temperature.

» Continue stirring the reaction mixture at room temperature for approximately 3 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.
» Wash the collected solid with ether to remove any unreacted bromine and impurities.

e Dry the solid under vacuum to obtain 6-bromo-2-benzothiazolinone as a white powder.
A reported yield for this reaction is approximately 90%.[2]

Key Synthetic Transformations and Applications

The reactivity of 6-bromo-2-benzothiazolinone at both the nitrogen and the bromine-
substituted carbon atoms allows for a wide range of synthetic modifications. These
transformations are instrumental in constructing complex molecular architectures with
significant biological activities.

N-Functionalization Reactions

The nitrogen atom of the lactam ring in 6-bromo-2-benzothiazolinone can be readily
functionalized through N-alkylation and N-arylation reactions, providing access to a large family
of 3-substituted derivatives.

N-alkylation is typically achieved by reacting 6-bromo-2-benzothiazolinone with an alkyl
halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation
Materials:

e 6-Bromo-2-benzothiazolinone
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o Alkyl halide (e.g., methyl iodide, benzyl bromide)

e Base (e.g., potassium carbonate (K2COs3), sodium hydride (NaH))
e Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
Procedure:

» To a solution of 6-bromo-2-benzothiazolinone (1 equivalent) in an anhydrous solvent (e.g.,
DMF), add a base (1.2-1.5 equivalents) portion-wise at room temperature.

e Stir the mixture for 30 minutes.
o Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

« Stir the reaction at room temperature or with gentle heating until the starting material is
consumed (monitored by TLC).

e Upon completion, pour the reaction mixture into ice-water and extract the product with an
organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired N-
alkylated product.

Copper- and palladium-catalyzed cross-coupling reactions are commonly employed for the N-
arylation of 6-bromo-2-benzothiazolinone with arylboronic acids or aryl halides.

Experimental Protocol: Copper-Catalyzed N-Arylation with Aryl Boronic Acids
Materials:
e 6-Bromo-2-benzothiazolinone

e Arylboronic acid
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o Copper(ll) acetate (Cu(OAc)2)

e Base (e.g., triethylamine (EtsN) or pyridine)

e Solvent (e.g., dichloromethane (DCM) or 1,4-dioxane)
Procedure:

» To a flask, add 6-bromo-2-benzothiazolinone (1 equivalent), arylboronic acid (1.5-2
equivalents), copper(ll) acetate (0.1-0.2 equivalents), and a base (2 equivalents).

e Add the solvent and stir the mixture at room temperature under an air atmosphere.
e Monitor the reaction progress by TLC.

e Once the reaction is complete, filter the mixture through a pad of Celite and wash with the
solvent.

o Concentrate the filtrate and purify the residue by column chromatography to yield the N-
arylated product.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the benzothiazolinone ring serves as an excellent handle
for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-
carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for creating a C-C bond between 6-bromo-
2-benzothiazolinone and various aryl or vinyl boronic acids or esters. This reaction is widely
used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
e 6-Bromo-2-benzothiazolinone

 Arylboronic acid or ester
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o Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

e Base (e.g., K2COs, K3PO4, Cs2CO0:s)

e Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:

e In a Schlenk flask, combine 6-bromo-2-benzothiazolinone (1 equivalent), the arylboronic
acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

o Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
e Add the degassed solvent system.

» Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the
starting material is consumed (monitored by TLC or GC-MS).

 After cooling to room temperature, dilute the mixture with water and extract with an organic
solvent.

e Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:
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Arylboro Catalyst

. . Base Solvent Temp (°C) Time (h) Yield (%)
nic Acid (mol%)
Phenylboro  Pd(PPhs)a Toluene/H2

o K2COs 95 31 Moderate
nic acid (5) (0]
4-
Methylphe Pd(dppf)CI 1,4-

yp _ (dppf) Cs2C0s3 _ 100 12 High
nylboronic 2 (3) Dioxane
acid
3,5-

Bis(trifluoro
methyl)phe 1,4-

y)p. Pd(PPhs)a _ _
nylboronic ) K3POa Dioxane/H2 95 48 High
acid O
pinacol
ester

Note: Yields are generalized from reactions with similar substrates like 2-amino-6-

bromobenzothiazole.[3]

The Heck reaction allows for the formation of a C-C bond between 6-bromo-2-

benzothiazolinone and an alkene, leading to the synthesis of substituted styrenyl and other

vinyl derivatives.

Experimental Protocol: Heck Coupling

Materials:

6-Bromo-2-benzothiazolinone

Alkene (e.g., styrene, n-butyl acrylate)

Palladium catalyst (e.g., Pd(OAc)z, PdCl2(PPhs)z2)

Ligand (e.g., PPhs, P(o-tol)s) (if not using a pre-formed complex)
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e Base (e.g., EtsN, K2CO3)
e Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:

e To a dry reaction vessel, add 6-bromo-2-benzothiazolinone (1 equivalent), the palladium
catalyst (1-5 mol%), and the ligand (if required).

o Evacuate and backfill the vessel with an inert gas.

e Add the anhydrous solvent, the alkene (1.2-2 equivalents), and the base (1.5-3 equivalents).
e Heat the mixture to 100-140 °C and stir for 12-24 hours.

e Monitor the reaction by TLC or GC-MS.

 After cooling, dilute the reaction mixture with water and extract with an organic solvent.

» Wash the organic layer with brine, dry, and concentrate.

¢ Purify the crude product by column chromatography.

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-alkyl derivatives at the 6-
position by coupling 6-bromo-2-benzothiazolinone with primary or secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination
Materials:

6-Bromo-2-benzothiazolinone

Amine

Palladium catalyst (e.g., Pdz(dba)s, Pd(OAc)2)

Ligand (e.g., BINAP, XPhos, SPhos)

Base (e.g., NaOt-Bu, K3POa4, Cs2C0s)

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b1266275?utm_src=pdf-body
https://www.benchchem.com/product/b1266275?utm_src=pdf-body
https://www.benchchem.com/product/b1266275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Anhydrous, non-polar solvent (e.g., toluene, 1,4-dioxane)
Procedure:

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium
catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4-2.5 equivalents).

Add the anhydrous solvent, followed by 6-bromo-2-benzothiazolinone (1 equivalent) and
the amine (1.2-1.5 equivalents).

Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) for the
required time (monitored by TLC or LC-MS).

After cooling, quench the reaction with saturated agueous ammonium chloride solution.

Extract the product with an organic solvent, wash the combined organic layers, dry, and
concentrate.

Purify the crude product via column chromatography.

Application in the Synthesis of Biologically Active
Molecules

The functionalized derivatives of 6-bromo-2-benzothiazolinone are of significant interest in
medicinal chemistry due to their wide range of biological activities.

Kinase Inhibitors

Many derivatives synthesized from 6-bromo-2-benzothiazolinone have shown potent
inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.

o VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key
regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor
growth and metastasis. Several 2-aminobenzothiazole derivatives, which can be synthesized
from the 6-bromo precursor, have been identified as potent VEGFR-2 inhibitors.[4][5][6]
These compounds typically function by competing with ATP for the binding site in the kinase
domain of the receptor.
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e p38 MAPK Inhibitors: p38 Mitogen-Activated Protein Kinase (MAPK) is involved in cellular
responses to stress and plays a critical role in inflammation and apoptosis. Dysregulation of

the p38 MAPK pathway is implicated in various diseases, including cancer and inflammatory

disorders.[7][8] Benzothiazole-based compounds have been developed as inhibitors of p38a

MAPK, offering potential therapeutic benefits.[9]

Table of Biological Activities of 6-Bromo-2-benzothiazolinone Derivatives:

Derivative Class Target Biological Activity ICso | Potency
2-Amino-6- o ICso values in the
) Urease Urease Inhibition
arylbenzothiazoles pug/mL range
2-
) ) ) o ICso0 = 91 nM for the
Aminobenzothiazole- Anticancer (inhibition
_ o VEGFR-2 _ . most potent
thiazolidinedione of angiogenesis)
) compound[4][6]
hybrids
Substituted Anti-inflammatory, Varies with
p38a MAPK

benzothiazoles

Anticancer

substitution pattern

Other Biological Activities

Derivatives of 6-bromo-2-benzothiazolinone have also been investigated for other therapeutic

applications, including:

Antimicrobial agents

Antiviral agents

Anti-inflammatory agents

Antioxidants

Visualizations
Synthetic Workflow for Derivatization
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Caption: Synthetic routes from 6-Bromo-2-benzothiazolinone.

VEGFR-2 Signaling Pathway and Inhibition
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Caption: Inhibition of the VEGFR-2 signaling pathway.
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Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

6-Bromo-2-benzothiazolinone has proven to be a highly valuable and adaptable building
block in the field of organic synthesis. Its capacity for functionalization at both the nitrogen and
the C-6 position through a variety of reliable and high-yielding reactions makes it an ideal
starting point for the construction of diverse and complex molecular libraries. The demonstrated
biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its
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significance in medicinal chemistry and drug discovery. The detailed protocols and synthetic
strategies outlined in this guide are intended to facilitate further exploration and application of
this versatile compound in the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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